Propyl 2-bromobutanoate

Description

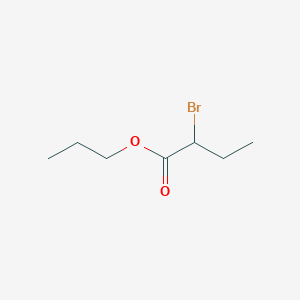

Propyl 2-bromobutanoate is an ester derivative of butanoic acid, where a bromine atom substitutes the hydrogen at the second carbon of the butanoate chain, and a propyl group forms the ester moiety. Structurally, it combines a halogen (bromine) with an alkyl ester, making it a reactive intermediate in organic synthesis. For instance, brominated compounds like 2-bromobutane () highlight the reactivity of bromine in alkyl chains, while propyl esters such as propyl paraben () and propyl guaiacol () demonstrate the versatility of propyl groups in functionalizing molecules.

Properties

CAS No. |

5459-97-2 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

propyl 2-bromobutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-3-5-10-7(9)6(8)4-2/h6H,3-5H2,1-2H3 |

InChI Key |

BJPYPGKBFMZGDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(CC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where 2-bromobutanoic acid and propanol are reacted in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in Propyl 2-bromobutanoate serves as a good leaving group, enabling nucleophilic substitution. In such reactions, hydroxide ions (OH⁻) or other nucleophiles replace the bromine, forming propyl butanoate as the primary product . For example:

-

Mechanism : The nucleophile attacks the carbon adjacent to the bromine, displacing Br⁻ and generating the ester product.

-

Conditions : Typically performed in basic aqueous solutions (e.g., NaOH or KOH) under reflux .

Elimination Reactions

Under basic conditions, this compound undergoes elimination to form alkenes. This reaction parallels the dehydrohalogenation of 2-bromopropane to propene, where hydroxide acts as a base to abstract a β-hydrogen . For this compound:

-

Products : Likely forms α,β-unsaturated esters or alkenes, depending on the reaction pathway.

-

Key Factor : The secondary position of bromine facilitates elimination, though steric hindrance may influence product stability .

Comparison with Similar Compounds

This compound differs structurally and reactivity from related compounds:

Scientific Research Applications

Propyl 2-bromobutanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.

Industrial Applications: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Propyl 2-bromobutanoate with structurally related compounds based on functional groups, molecular weight, and applications:

Physicochemical Properties

While direct data for this compound is unavailable, extrapolations can be made:

- Boiling Point : Expected to be higher than 2-bromobutane (68°C) due to the ester group’s polarity.

- Stability: Bromine’s electronegativity may increase susceptibility to hydrolysis compared to non-halogenated esters like propyl paraben.

- Purity Analysis: Similar to propyl guaiacol (), NMR and UHPLC could identify impurities such as unreacted propanol or brominated byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.